4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Overview
Scientific Research Applications
Crystal Structure and Biological Studies
1,3,4-Oxadiazole derivatives, including compounds structurally related to 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide, have been studied for their crystal structures and biological properties. For example, derivatives of 4,5-dihydro-1,3,4-oxadiazole-2-thiones have been characterized by spectral studies and single crystal X-ray diffraction. These compounds have shown significant antibacterial and potent antioxidant activities (Karanth et al., 2019).
Anticancer Evaluation
A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, similar in structure to the compound , were synthesized and evaluated for their anticancer activity. Most of these compounds exhibited moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer, outperforming the reference drug etoposide in some cases (Ravinaik et al., 2021).
Synthesis and Anti-Inflammatory/Anti-Cancer Agents
Research has been conducted on the synthesis of N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-y1] benzamide/benzene sulfonamides, which are structurally related to the compound . These novel compounds were synthesized and have shown potential as anti-inflammatory and anti-cancer agents (Gangapuram & Redda, 2009).
Fluorescence Enhancement and Probing
Glibenclamide, structurally related to the compound of interest, has shown the ability to enhance the fluorescence intensity of erbium ions. This property is significant for using such compounds as fluorimetric probes in biochemical reactions, potentially enabling them to serve as detectors in high-performance liquid chromatography (Faridbod et al., 2009).
Future Directions
Properties
IUPAC Name |
4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O4S/c1-2-28(19-6-4-3-5-7-19)33(30,31)20-14-10-16(11-15-20)21(29)25-23-27-26-22(32-23)17-8-12-18(24)13-9-17/h8-15,19H,2-7H2,1H3,(H,25,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKGZTBZCAERQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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